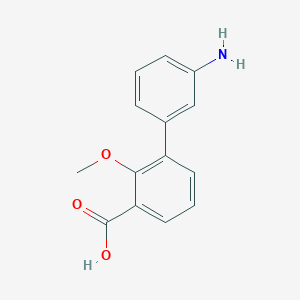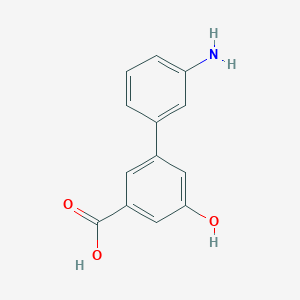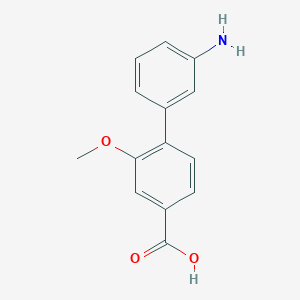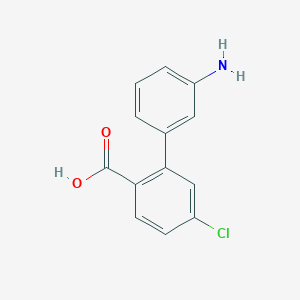
3-(3-Aminophenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminophenyl)-2-methoxybenzoic acid, 95% (3-APMBA) is a compound found in nature and is a widely used compound in scientific research and in the lab. It is a small molecule with a molecular weight of 220.29 g/mol and is composed of a 3-aminophenyl group and a 2-methoxybenzoic acid group. It is a white crystalline solid at room temperature and is soluble in water, methanol, and ethanol. 3-APMBA is used in a variety of applications, including as a reagent in organic synthesis, as a ligand in the synthesis of novel materials, and as a substrate in biochemical and physiological studies.
科学的研究の応用
3-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in the synthesis of novel materials, and as a substrate in biochemical and physiological studies. It is used in the synthesis of compounds such as 3-aminophenyl-2-methoxybenzamide and 3-aminophenyl-2-methoxybenzyl alcohol. It is also used as a ligand in the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In addition, it is used as a substrate in biochemical and physiological studies, such as the study of enzymatic reactions and the study of the effects of drugs on cells.
作用機序
3-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is a small molecule that can interact with a variety of biological targets. It is believed to act as a competitive inhibitor of tyrosine kinase enzymes, which are involved in the regulation of cell growth and division. It is also believed to act as an agonist of the G protein-coupled receptor, which is involved in the regulation of cell proliferation and differentiation. In addition, it is believed to act as an antagonist of the histamine receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-(3-Aminophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
実験室実験の利点と制限
The main advantage of using 3-(3-Aminophenyl)-2-methoxybenzoic acid, 95% in lab experiments is that it is a small molecule with a relatively simple structure, which makes it easy to synthesize and manipulate. It is also relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation is that it is not very stable in solution and must be stored in a cool, dry place.
将来の方向性
There are a number of potential future directions for research using 3-(3-Aminophenyl)-2-methoxybenzoic acid, 95%. These include further studies on its biochemical and physiological effects, such as its ability to inhibit the growth of cancer cells, its anti-inflammatory, anti-oxidant, and anti-apoptotic effects, and its ability to inhibit the growth of bacteria and fungi. In addition, further studies could be conducted to explore its potential use in drug development, as well as its potential use in the synthesis of novel materials. Finally, further studies could be conducted to explore its potential use as a substrate in biochemical and physiological studies.
合成法
3-(3-Aminophenyl)-2-methoxybenzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3-aminophenol and 2-methoxybenzoic acid. This reaction is carried out in an aqueous solution at room temperature, and the product is isolated by precipitation with aqueous sodium chloride. It can also be synthesized by the reaction of 3-aminophenol and 2-methoxybenzaldehyde in the presence of a base catalyst. This reaction is carried out in an aqueous solution at room temperature, and the product is isolated by precipitation with aqueous sodium chloride.
特性
IUPAC Name |
3-(3-aminophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-11(6-3-7-12(13)14(16)17)9-4-2-5-10(15)8-9/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZCPMUPNKVYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688650 |
Source


|
| Record name | 3'-Amino-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-06-0 |
Source


|
| Record name | 3'-Amino-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














